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Allitol: A Toxicological and Safety Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Allitol, a naturally occurring six-carbon sugar alcohol (hexitol), is under

investigation as a potential low-calorie sweetener and functional food ingredient. This

document provides a comprehensive overview of the current toxicological data and safety

profile of Allitol, intended for researchers, scientists, and drug development professionals. The

available data, primarily from recent studies, indicate a favorable safety profile. Allitol has been

shown to be non-genotoxic in bacterial and mammalian cell assays. Acute and sub-chronic oral

toxicity studies in rodents establish a high No-Observed-Adverse-Effect Level (NOAEL). The

primary acute effect observed in humans at high doses is a laxative effect, a characteristic

common to most polyols due to their poor absorption. While specific long-term toxicity data

such as carcinogenicity and reproductive toxicity for Allitol are not yet available, data from

structurally related polyols supplement the safety assessment, suggesting a low potential for

such effects. This guide synthesizes the available quantitative data, details the methodologies

of key toxicological studies, and presents logical workflows and metabolic pathways to provide

a thorough understanding of Allitol's safety.

Toxicological Profile
The toxicological evaluation of Allitol has focused on its potential for genotoxicity and systemic

toxicity following oral administration.
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Acute toxicity studies are designed to assess the adverse effects occurring shortly after a

single oral dose of a substance. In a study on rats, Allitol demonstrated a very low order of

acute toxicity, with no significant adverse effects, mortality, or treatment-related abnormalities

observed at a dose of 1500 mg/kg of body weight[1][2].

It is important to note a discrepancy in publicly available data. Some databases record an

intravenous LD50 (the dose lethal to 50% of a test population) for Allitol in rats as 20.6

mg/kg[3][4]. This value is exceptionally low for a sugar alcohol and is inconsistent with the high

safety margin observed in oral studies. Given that the intended use of Allitol is as a food

ingredient, the oral route of administration is the most relevant for safety assessment. The lack

of toxicity at high oral doses suggests the intravenous value may be erroneous or reflect a

different toxicological mechanism not relevant to dietary exposure.

In a human study, the primary acute effect of Allitol was determined to be osmotic diarrhea, a

common effect for poorly absorbed sugar alcohols. The maximum non-effective dose for

diarrhea was established at 0.2 g/kg of body weight for both men and women[1][2].

Sub-chronic Oral Toxicity
A 90-day sub-chronic oral toxicity study was conducted in rats to evaluate the effects of

repeated exposure. In this study, Allitol was administered at a dose of 1500 mg/kg of body

weight per day. The results showed no significant effects on general condition, body weight,

food consumption, urinalysis, hematology, or clinical biochemistry[1][2]. Furthermore, no

abnormalities were found during necropsy or histopathological examination of organs[1][2].

Based on this study, the No-Observed-Adverse-Effect Level (NOAEL) for Allitol in rats was

determined to be 1500 mg/kg body weight/day[1][2].

Genotoxicity and Mutagenicity
A battery of tests was conducted to assess the potential of Allitol to cause genetic mutations or

chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test): Allitol was found to be non-mutagenic in the

Ames test, which used Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537,

and Escherichia coli strain WP2uvrA, both with and without metabolic activation[1][2].
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In Vitro Chromosomal Aberration Test: Allitol did not induce any significant structural or

numerical chromosomal aberrations in cultured Chinese hamster lung (CHL) cells[1][2].

These results indicate that Allitol does not have genotoxic potential under the tested

conditions[1][2].

Carcinogenicity, Reproductive, and Developmental
Toxicity
As of this review, no specific long-term carcinogenicity, reproductive, or developmental toxicity

studies have been published for Allitol. However, extensive testing on other commercially used

polyols, such as sorbitol, mannitol, and erythritol, has generally shown no evidence of

carcinogenic, teratogenic, or adverse reproductive effects[5][6][7]. While direct extrapolation is

not possible, these data for structurally similar compounds provide some reassurance

regarding the likely safety profile of Allitol in these endpoints.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Specific ADME studies for Allitol are limited. However, the toxicokinetics of polyols as a class

are well-characterized.

Absorption: Polyols are generally poorly and slowly absorbed from the small intestine via

passive diffusion[8][9]. Their incomplete absorption is the primary reason for their reduced

caloric value and their potential to cause gastrointestinal effects at high doses[8][9].

Distribution, Metabolism, and Excretion: The small fraction of Allitol that is absorbed is

expected to be metabolized in the liver. Hexitols like sorbitol can be oxidized to fructose[10].

Any unabsorbed Allitol passes to the large intestine, where it is fermented by gut

microbiota[8]. This fermentation can lead to the production of gas (flatus) and create an

osmotic load, drawing water into the colon and leading to a laxative effect if consumed in

large quantities[9][11].

Data Presentation
Table 1: Summary of Acute and Sub-chronic Oral Toxicity of Allitol
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Study
Type

Species Route
Dose/Con
centratio
n

Observati
on Period

Key
Findings

Referenc
e

Acute Oral

Toxicity
Rat

Oral

gavage

1500

mg/kg
14 days

No

significant

effects on

general

condition,

no

mortality or

abnormaliti

es at

necropsy.

[1][2]

Sub-

chronic

Toxicity

Rat
Oral

gavage

1500

mg/kg/day
90 days

No adverse

effects

observed

in clinical

signs, body

weight,

hematolog

y,

biochemistr

y, or

histopathol

ogy.

NOAEL

established

.

[1][2]
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Acute

Diarrheal

Dose

Human Oral N/A N/A

Maximum

non-

effective

dose for

diarrhea

was 0.2

g/kg body

weight.

[1][2]

Table 2: Summary of Genotoxicity Studies for Allitol

Assay Type
Test
System

Metabolic
Activation

Test
Concentrati
ons

Result Reference

Bacterial

Reverse

Mutation

(Ames)

S.

typhimurium

(TA98,

TA100,

TA1535,

TA1537), E.

coli

(WP2uvrA)

With and

Without S9

Mix

Not specified
Non-

mutagenic
[1][2]

In Vitro

Chromosoma

l Aberration

Chinese

Hamster

Lung (CHL)

cells

With and

Without S9

Mix

Not specified
Non-

clastogenic
[1][2]

Experimental Protocols
The methodologies for the key toxicological studies on Allitol followed internationally

recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[12]

Acute Oral Toxicity (Based on OECD Guideline 423)
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The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of

animals per step to classify a substance based on its acute oral toxicity[13][14][15].

Principle: The method uses defined doses (e.g., 5, 50, 300, 2000 mg/kg) and the outcome of

testing at one dose determines the next step. The goal is to identify a dose range that

causes mortality or evident toxicity.

Animals: Healthy, young adult rodents (typically female rats, as they are often slightly more

sensitive) are used[13].

Procedure:

Animals are fasted prior to dosing.

The test substance is administered in a single dose by oral gavage.

A starting dose (e.g., 300 mg/kg) is selected based on available information. A group of

three animals is dosed.

If no mortality occurs, a higher dose is given to another group of three animals. If mortality

is observed, a lower dose is tested.

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes,

respiration, autonomic, and CNS effects), and body weight changes for at least 14 days.

At the end of the study, all surviving animals are subjected to gross necropsy.

Repeated Dose 90-Day Oral Toxicity Study (Based on
OECD Guideline 408)
This study provides information on potential health hazards from repeated exposure over a

prolonged period[2][3][16].

Principle: The test substance is administered orally to several groups of experimental

animals daily at graduated dose levels for 90 days.
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Animals: The preferred species is the rat. At least 10 males and 10 females are used per

group[3].

Procedure:

At least three dose groups and a control group are used. The highest dose should induce

toxic effects but not death or severe suffering. The lowest dose should not induce any

evidence of toxicity.

The substance is administered daily by gavage, in the diet, or in drinking water.

Observations: Daily clinical observations for signs of toxicity are performed. Body weight

and food/water consumption are recorded weekly.

Clinical Pathology: At the end of the 90-day period, blood samples are collected for

hematology and clinical biochemistry analysis. Urinalysis is also performed.

Pathology: All animals are subjected to a full gross necropsy. Organs and tissues are

weighed, and preserved for histopathological examination.

Bacterial Reverse Mutation Assay (Ames Test) (Based
on OECD Guideline 471)
This test uses amino acid-requiring strains of bacteria to detect gene mutations (point

mutations)[12][17][18][19].

Principle: The test detects mutations that revert a previous mutation, restoring the functional

capability of the bacteria to synthesize an essential amino acid (e.g., histidine for

Salmonella). Revertant bacteria grow on a minimal medium devoid of that amino acid[12]

[20].

Test Strains: A set of tester strains is used, typically including S. typhimurium TA98, TA100,

TA1535, TA1537, and E. coli WP2 uvrA, which can detect different types of mutations

(frameshift vs. base-pair substitution).

Procedure:
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The test is performed with and without an exogenous metabolic activation system (S9 mix,

a rat liver homogenate) to mimic mammalian metabolism.

In the plate incorporation method, the tester strain, test substance at several

concentrations, and S9 mix (if required) are combined in a soft agar and poured onto a

minimal agar plate.

Plates are incubated for 48-72 hours.

The number of revertant colonies on the test plates is counted and compared to the

number of spontaneous revertant colonies on the negative control plates. A substance is

considered mutagenic if it causes a dose-dependent increase in revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test
(Based on OECD Guideline 473)
This assay identifies substances that cause structural chromosome aberrations in cultured

mammalian cells[1][21][22][23][24].

Principle: Cultured mammalian cells are exposed to the test substance and then arrested in

metaphase. Chromosomes are then examined microscopically for abnormalities.

Cell Lines: Established cell lines (e.g., Chinese Hamster Ovary - CHO, or Chinese Hamster

Lung - CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are

used[21].

Procedure:

Cell cultures are exposed to at least three concentrations of the test substance for a short

duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for

a longer duration (e.g., ~1.5 normal cell cycles) without S9.

Following treatment, cells are washed and incubated in fresh medium.

A metaphase-arresting agent (e.g., colcemid) is added to the cultures.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://yuef-iktal.yeditepe.edu.tr/en/testler/biocompatibility-tests/genotoxicity-oecd-473
https://www.nucro-technics.com/services/genetic-toxicology/oecd-473-in-vitro-mammalian-chromosomal-aberration-test/
https://www.oecd.org/en/publications/test-no-473-in-vitro-mammalian-chromosomal-aberration-test_9789264264649-en.html
https://www.oecd.org/en/publications/test-no-473-in-vitro-mammalian-chromosome-aberration-test_9789264071261-en.html
https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology/vitro-mammalian-chromosome-aberration-test
https://www.nucro-technics.com/services/genetic-toxicology/oecd-473-in-vitro-mammalian-chromosomal-aberration-test/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope

slides.

Chromosomes are stained, and metaphase cells are analyzed for structural aberrations

(e.g., breaks, gaps, deletions, exchanges).

The frequency of aberrant cells is compared between treated and control cultures.

Visualizations: Pathways and Workflows
General Toxicological Assessment Workflow
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Caption: A typical workflow for the toxicological assessment of a new food ingredient.
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Caption: Postulated metabolic fate and gastrointestinal effects of Allitol.
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Caption: Simplified logic of the two primary in vitro genotoxicity assays.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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